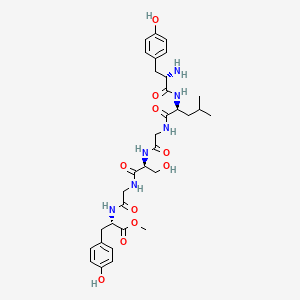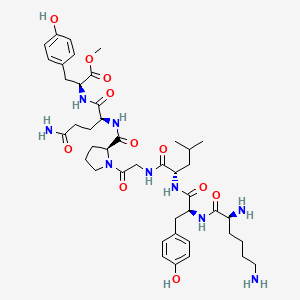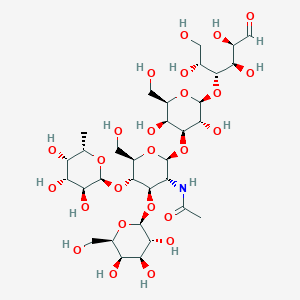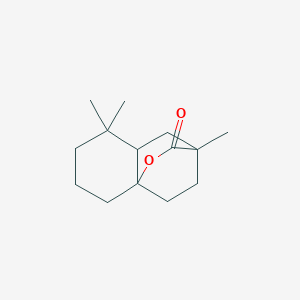
idra 21
Descripción general
Descripción
7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, also known as IDRA 21, is a congener of aniracetam . It is a potent compound that has been shown to abate pharmacologically induced cognitive impairments in patas monkeys . It is a negative allosteric modulator of glutamate-induced DL-alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor desensitization .
Aplicaciones Científicas De Investigación
Modulador de Receptores AMPA
IDRA 21 es un modulador alostérico positivo del receptor AMPA . Mejora la función de estos receptores, que están involucrados en la transmisión sináptica rápida en el sistema nervioso central . Esta modulación puede influir en varios procesos cognitivos, incluido el aprendizaje y la memoria .
Efectos Nootrópicos
This compound ha mostrado efectos nootrópicos en estudios con animales, mejorando significativamente el aprendizaje y la memoria . Es alrededor de 10–30 veces más potente que el aniracetam para revertir los déficits cognitivos inducidos por el alprazolam o la escopolamina .
Potenciación a Largo Plazo
Se cree que el mecanismo de la acción nootrópica de this compound es a través de la promoción de la inducción de potenciación a largo plazo entre las sinapsis en el cerebro . La potenciación a largo plazo es una mejora duradera en la transmisión de señales entre dos neuronas que resulta de su estimulación sincrónica.
Neurotoxicidad
En condiciones normales, this compound puede no producir neurotoxicidad . Sin embargo, puede empeorar el daño neuronal después de la isquemia global después de un derrame cerebral o convulsiones .
Comparación con Otros Potenciadores del Receptor AMPA
En comparación con las ampakinas o los potenciadores del receptor AMPA derivados de la benzilpiperidina, this compound fue más potente que CX-516, pero menos potente que CX-546 .
Potencial para Reducir la Pérdida de Memoria
IDRA-21 ha demostrado capacidades para reducir la pérdida de memoria inducida por escopolamina y alprazolam . Esto sugiere aplicaciones potenciales en el tratamiento de trastornos caracterizados por pérdida de memoria.
Mecanismo De Acción
Target of Action
IDRA-21, also known as 7-Chloro-3-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, primarily targets the AMPA receptors in the brain . These receptors play a critical role in stimulating synapses for increased transmission and plasticity, which are foundational for cognitive processes .
Mode of Action
IDRA-21 acts as a positive allosteric modulator of the AMPA receptors . This modulation is critical for the drug’s cognitive-enhancing effects, as taking IDRA-21 facilitates the synaptic transmission and plasticity related to learning and memory .
Biochemical Pathways
The primary biochemical pathway affected by IDRA-21 involves the glutamate AMPA receptors . By modulating these receptors, IDRA-21 enhances excitatory neurotransmission, which is crucial for maintaining alertness and the ability to concentrate on tasks .
Pharmacokinetics
This allows it to exert its effects directly on the brain’s AMPA receptors .
Result of Action
The modulation of AMPA receptors by IDRA-21 results in improved cognitive performance, including enhanced learning and memory . It is particularly effective in reversing cognitive deficits induced by certain agents like alprazolam or scopolamine . The effects of IDRA-21 are long-lasting, with benefits observed up to 48 hours after a single dose .
Action Environment
The efficacy and stability of IDRA-21 can be influenced by various environmental factors. It’s important to note that while IDRA-21 shows promising results in animal studies, more research is needed to fully understand its effects in humans .
Análisis Bioquímico
Biochemical Properties
IDRA-21 is known to interact with the AMPA receptor, a type of glutamate receptor, and acts as a positive allosteric modulator . This means that it enhances the activity of the AMPA receptor, leading to increased excitatory neurotransmission . The compound’s interaction with the AMPA receptor is thought to be responsible for its observed effects on learning and memory .
Cellular Effects
In the cellular context, IDRA-21 influences cell function by modulating the activity of the AMPA receptor . This can impact various cellular processes, including cell signaling pathways and gene expression . For instance, the modulation of AMPA receptor activity can influence the induction of long-term potentiation, a cellular mechanism associated with learning and memory .
Molecular Mechanism
The molecular mechanism of IDRA-21 involves its binding to the AMPA receptor and modulating its activity . This modulation is thought to occur through the attenuation of AMPA receptor desensitization . This means that IDRA-21 helps to maintain the responsiveness of the AMPA receptor to its ligand, glutamate, thereby enhancing excitatory neurotransmission .
Temporal Effects in Laboratory Settings
IDRA-21 has been observed to produce sustained effects lasting for up to 48 hours after a single dose . This suggests that the compound has a relatively long half-life and stability in biological systems
Dosage Effects in Animal Models
In animal studies, IDRA-21 has been found to be around 10–30 times more potent than aniracetam in reversing cognitive deficits induced by alprazolam or scopolamine . This suggests that the effects of IDRA-21 can vary with different dosages, and that high doses may lead to more pronounced effects .
Metabolic Pathways
Given its role as a modulator of the AMPA receptor, it is likely that IDRA-21 interacts with enzymes and cofactors involved in glutamate metabolism and neurotransmission .
Transport and Distribution
Given its lipophilic nature, it is likely that IDRA-21 can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its role as a modulator of the AMPA receptor, it is likely that IDRA-21 localizes to regions of the cell where these receptors are present, such as the post-synaptic density in neurons .
Propiedades
IUPAC Name |
7-chloro-3-methyl-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c1-5-10-7-3-2-6(9)4-8(7)14(12,13)11-5/h2-5,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRNTCHTJRLTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1NC2=C(C=C(C=C2)Cl)S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70936887 | |
| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22503-72-6, 163936-78-5, 163936-79-6 | |
| Record name | IDRA 21 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22503-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | IDRA 21 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022503726 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1,2,4-Benzothiadiazine, 7-chloro-3,4-dihydro-3-methyl-, 1,1-dioxide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163936796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-3-methyl-3,4-dihydro-1lambda~6~,2,4-benzothiadiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70936887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDRA-21 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/689UW7PT68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3aR,4R,9bS)-4-(6-bromo-1,3-benzodioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B1674302.png)






![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)


